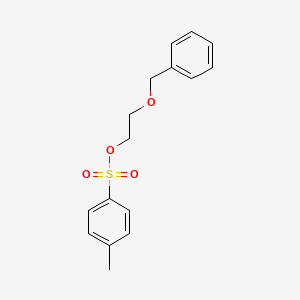

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C16H18O4S. It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis. This compound is known for its ester-like properties and is often utilized in various chemical reactions due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-(benzyloxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the alcohol and the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine derivative of the original compound.

Hydrolysis: The major products are 2-(benzyloxy)ethanol and 4-methylbenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Protecting Group:

- The compound is primarily used as a protecting group for alcohols and amines. This functionality is crucial in multi-step organic syntheses, where selective reactions are needed without interference from reactive functional groups.

- The sulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This characteristic enables the formation of various derivatives depending on the nucleophile employed.

Case Study: Synthesis of Pharmaceuticals

- In a study focusing on the synthesis of pharmaceutical intermediates, 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate was utilized to create complex molecules that serve as precursors to active pharmaceutical ingredients (APIs). The protecting group was removed under mild conditions, allowing for the selective functionalization of other sites on the molecule .

Medicinal Chemistry

Synthesis of Active Pharmaceutical Ingredients:

- The compound has been employed in synthesizing several drug candidates. Its ability to stabilize reactive intermediates makes it valuable in developing new therapeutic agents.

- For instance, researchers have used this compound to synthesize radiofluorinated probes for PET imaging applications, demonstrating its utility in both diagnostic and therapeutic contexts .

Table 1: Summary of Medicinal Applications

| Application Area | Specific Use Case | Outcome |

|---|---|---|

| Drug Development | Synthesis of APIs | Enhanced efficacy |

| Diagnostic Imaging | Radiofluorinated probes | Improved imaging quality |

| Cancer Research | Targeting specific pathways | Potential therapeutic targets |

Polymer Chemistry

Monomer or Comonomer Role:

- In polymer chemistry, this compound can act as a monomer or comonomer in producing specialty polymers. These polymers can exhibit tailored properties such as increased hydrophilicity or specific mechanical characteristics due to the presence of the benzyloxy and sulfonate groups .

Case Study: Specialty Polymers

- A notable application involved using this compound to create hydrophilic polymers that enhance drug solubility and bioavailability. The introduction of the PEG linker significantly improved the solubility profile of the resulting polymeric drug delivery systems .

Chemical Biology

Linker in Biochemical Research:

- The compound serves as a linker in biochemical studies aimed at understanding molecular interactions and drug delivery systems. Its structure allows for modifications that can tailor its properties for specific applications in chemical biology .

Table 2: Chemical Biology Applications

| Application Area | Specific Use Case | Outcome |

|---|---|---|

| Molecular Interaction Studies | Linker for conjugating biomolecules | Enhanced interaction analysis |

| Drug Delivery Systems | Component in targeted delivery systems | Improved targeting accuracy |

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group or intermediate in chemical reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzyl group provides stability and can be removed under specific conditions, allowing for the selective deprotection of functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Benzyloxy)ethanol tosylate

- 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

- 2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate

Uniqueness

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate is unique due to its specific combination of a benzyloxy group and a 4-methylbenzenesulfonate group. This combination provides both stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to act as a protecting group and participate in nucleophilic substitution reactions sets it apart from other similar compounds .

Biologische Aktivität

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate, also known by its CAS number 4981-83-3, is an organic compound that has garnered attention due to its potential biological activities. This compound features a sulfonate group, which is known for its ability to enhance solubility and reactivity in biological systems. Despite limited specific studies directly focused on its biological activity, insights can be drawn from related compounds and structural analogs.

Chemical Structure

The structure of this compound can be described as follows:

- Molecular Formula : C12H14O3S

- Molecular Weight : 238.30 g/mol

- Functional Groups :

- Benzyloxy group

- Sulfonate group (good leaving group)

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures have demonstrated various biological activities. The following are potential areas of activity based on structural similarities:

- Antimicrobial Activity : Compounds with sulfonate groups often exhibit antibacterial properties. For instance, sulfonamide drugs are well-known for their effectiveness against bacterial infections.

- Enzyme Inhibition : The presence of the sulfonate moiety may allow this compound to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

- Cytotoxicity : Some derivatives of benzenesulfonates have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial | |

| Benzene Sulfonamide Derivatives | Anticancer | |

| Chalcone Derivatives | Antiproliferative |

Case Study: Antimicrobial Properties

A study examining the antimicrobial properties of various benzenesulfonamides reported significant antibacterial activity against Gram-positive bacteria. The mechanism of action was attributed to inhibition of folic acid synthesis, a critical pathway for bacterial growth. This suggests that this compound could potentially exhibit similar antimicrobial properties due to its structural characteristics.

Case Study: Enzyme Inhibition

Research on enzyme inhibitors has highlighted the role of sulfonate groups in enhancing binding affinity to target enzymes. For example, studies on sulfonamide derivatives indicated their effectiveness in inhibiting dihydropteroate synthase, an enzyme crucial for bacterial survival. This provides a framework for hypothesizing that this compound may also act as an enzyme inhibitor, warranting further investigation.

Eigenschaften

IUPAC Name |

2-phenylmethoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNFGZWMDNDYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.